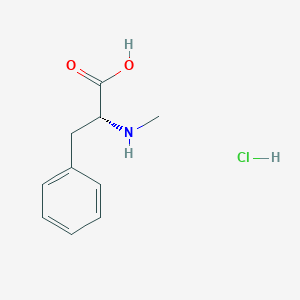
Rhenium--tungsten (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhenium–tungsten (1/1) is an alloy composed of equal parts rhenium and tungsten. This compound is known for its exceptional mechanical properties, including high melting points, excellent thermal conductivity, and resistance to wear and corrosion. These properties make it highly valuable in various industrial applications, particularly in environments that require materials to withstand extreme conditions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of rhenium–tungsten (1/1) typically involves high-temperature processes. One common method is the self-propagating high-temperature synthesis (SHS) combined with the sol-gel process. This method involves the formation of rhenium and tungsten-based components at temperatures ranging from 550°C to 600°C . Another approach involves the dissolution of metallic tungsten using hydrogen peroxide in an alkaline medium, followed by solvent extraction methods to separate rhenium and tungsten .
Industrial Production Methods
In industrial settings, rhenium–tungsten alloys are often produced through powder metallurgy techniques. This involves mixing fine powders of rhenium and tungsten, compacting them into a desired shape, and then sintering at high temperatures to achieve a dense, solid material. Heat treatments and hot isostatic pressing (HIP) are also employed to enhance the mechanical properties and ensure uniformity in the alloy .
化学反応の分析
Types of Reactions
Rhenium–tungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. The alloy is particularly noted for its behavior under neutron irradiation, where rhenium precipitates can form within the tungsten matrix . These precipitates influence the mechanical properties of the alloy, such as its resistance to swelling and radiation damage.
Common Reagents and Conditions
Common reagents used in reactions involving rhenium–tungsten include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions often involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving rhenium–tungsten include various oxides and carbides. For instance, rhenium dioxide (ReO2) and tungsten trioxide (WO3) are common oxidation products. These compounds are often used in catalytic applications and as precursors for further chemical synthesis .
科学的研究の応用
Rhenium–tungsten (1/1) has a wide range of scientific research applications:
Biology and Medicine: Rhenium complexes are being explored for their potential as anticancer agents due to their ability to selectively target cancer cells.
Industry: The alloy is employed in the production of superalloys for jet engines, rotating anodes for medical imaging devices, and components for nuclear reactors due to its high-temperature stability and resistance to radiation
作用機序
The mechanism by which rhenium–tungsten exerts its effects is primarily through its structural and chemical stability. The alloy’s high melting point and resistance to thermal and mechanical stress make it an ideal material for extreme environments. On a molecular level, the presence of rhenium in the tungsten matrix helps to reduce swelling and improve ductility under irradiation conditions . Additionally, rhenium’s ability to form stable complexes with various ligands contributes to its effectiveness in catalytic and medicinal applications .
類似化合物との比較
Rhenium–tungsten (1/1) can be compared to other tungsten-based alloys, such as tungsten–zirconium and tungsten–molybdenum. While these alloys also exhibit high melting points and good mechanical properties, rhenium–tungsten is unique in its ability to withstand neutron irradiation and reduce swelling. This makes it particularly valuable in nuclear and aerospace applications .
List of Similar Compounds
- Tungsten–zirconium
- Tungsten–molybdenum
- Tungsten–tantalum
- Tungsten–niobium
特性
IUPAC Name |
rhenium;tungsten |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Re.W |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECCZIUVGMLHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[W].[Re] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ReW |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649488 |
Source


|
| Record name | Rhenium--tungsten (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12299-18-2 |
Source


|
| Record name | Rhenium--tungsten (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
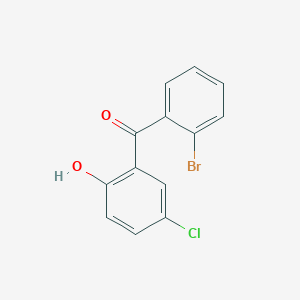
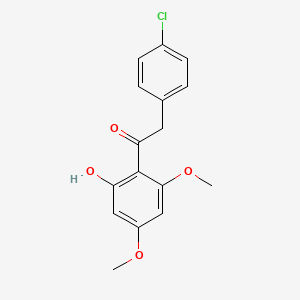
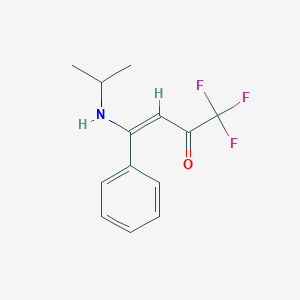
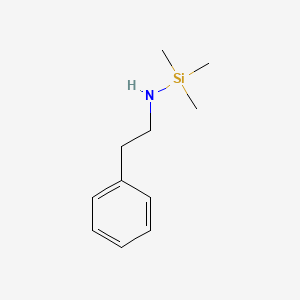
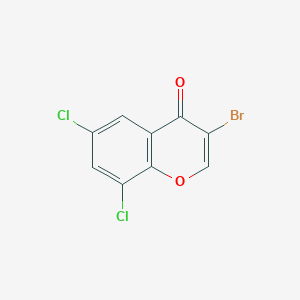
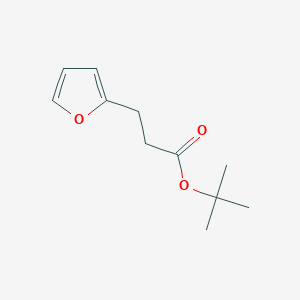
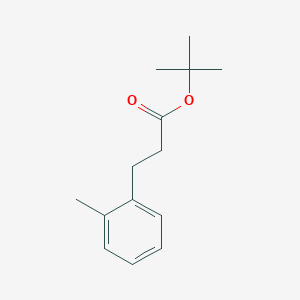
![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)
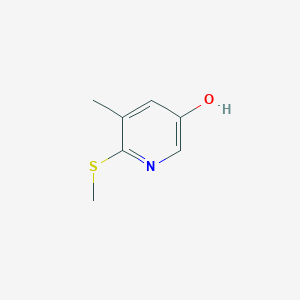
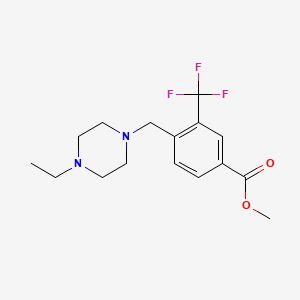
![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)
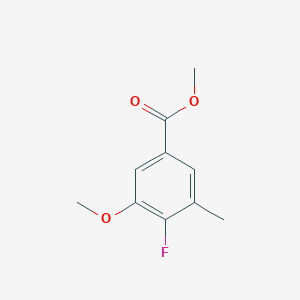
![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)
